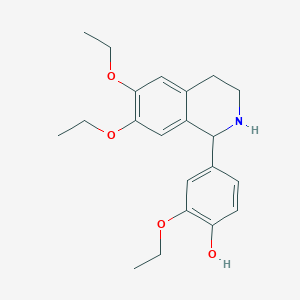
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Descripción general
Descripción
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol, also known as A-836,339, is a selective cannabinoid receptor 2 (CB2) agonist. CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune response. A-836,339 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol selectively binds to CB2 receptors, which are primarily found in immune cells. CB2 receptor activation has been shown to have anti-inflammatory and immunomodulatory effects. 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has been shown to reduce inflammation and pain in preclinical studies through CB2 receptor activation.
Biochemical and Physiological Effects:
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has been shown to have analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has been investigated for its potential use in cancer therapy, as CB2 receptors are overexpressed in certain types of cancer cells. 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is its selectivity for CB2 receptors, which allows for targeted effects on immune cells. 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has been shown to have low toxicity in preclinical studies. One limitation of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is its limited solubility, which may affect its bioavailability in vivo. Further studies are needed to determine the optimal dosing and administration of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol for therapeutic use.
Direcciones Futuras
For the study of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol include further investigation of its potential therapeutic applications, including pain, inflammation, neurodegenerative diseases, and cancer therapy. Further studies are needed to determine the optimal dosing and administration of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol for therapeutic use. The development of more selective and potent CB2 agonists may also be useful in the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has been extensively studied for its potential therapeutic applications. In preclinical studies, 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has been shown to have analgesic and anti-inflammatory effects. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol has also been investigated for its potential use in cancer therapy, as CB2 receptors are overexpressed in certain types of cancer cells.
Propiedades
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-4-24-18-12-15(7-8-17(18)23)21-16-13-20(26-6-3)19(25-5-2)11-14(16)9-10-22-21/h7-8,11-13,21-23H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDCQRQYBZISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-acetyl-6'-amino-2-oxo-3'-(2-thienyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293151.png)
![6'-amino-1-ethyl-3'-(4-fluorophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293158.png)
![6'-amino-1-ethyl-2-oxo-3'-pyridin-4-yl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293161.png)
![8-(3-hydroxypropyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4293171.png)
![7-(4-methoxyphenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4293174.png)
![1,3-dimethyl-8-phenyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4293182.png)
![6-amino-4-(3,4-diethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293197.png)
![4-[6-amino-5-cyano-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate](/img/structure/B4293205.png)
![6-amino-4-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293217.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4293233.png)
![3-(5-{[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4293246.png)
![2-(4-fluorophenyl)-4-[(1-naphthylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4293248.png)
![diethyl 5-{[2-(2-bromophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4293250.png)
![N-[2-(1-adamantyloxy)ethyl]-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B4293267.png)